Pimobendan

Description

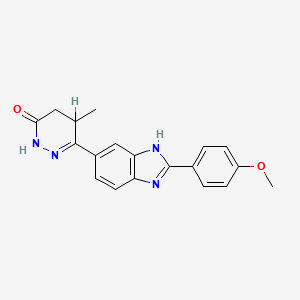

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJJMFZWDBELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048280 | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74150-27-9, 118428-37-8, 118428-38-9 | |

| Record name | Pimobendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimobendan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimobendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Dual Mechanism as an Inodilator Pimobendan's classification as an inodilator stems from its ability to enhance myocardial contractility (positive inotropic effect) and induce vasodilation.todaysveterinarypractice.compatsnap.comwikipedia.orgratguide.comvettimes.comThese combined actions lead to improved cardiac function and reduced cardiac workload.patsnap.comvin.comThe inotropic effect is primarily mediated by calcium sensitization, while the vasodilatory effect is mainly attributed to PDE3 inhibition in vascular smooth muscle cells.todaysveterinarypractice.comvettimes.comvetfolio.com

Phosphodiesterase III (PDE3) Inhibition In addition to calcium sensitization, This compound (B44444) also acts as a selective inhibitor of phosphodiesterase III (PDE3).todaysveterinarypractice.comwikipedia.orgmsdvetmanual.comvettimes.comvetfolio.comtandfonline.comdvm360.comnih.govfishersci.co.ukPDE3 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP).patsnap.comBy inhibiting PDE3, this compound increases intracellular levels of cAMP, particularly in vascular smooth muscle cells.patsnap.comElevated cAMP levels lead to the relaxation of these cells, causing vasodilation in both arteries and veins.patsnap.comvin.commsdvetmanual.comvettimes.comThis balanced vasodilation reduces both preload and afterload, thereby decreasing the workload on the heart.patsnap.comvin.commsdvetmanual.comWhile PDE3 inhibition contributes to the vasodilatory effects, its contribution to the inotropic effect is considered secondary to calcium sensitization, and the cardiac PDE effects of this compound are reportedly minimal at pharmacological doses in diseased hearts compared to other PDE inhibitors.msdvetmanual.comvettimes.com

Increase in Cyclic Adenosine Monophosphate (cAMP) Levels

This compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase III (PDE III). patsnap.comnih.govnoahcompendium.co.uk PDE enzymes are responsible for the hydrolysis and inactivation of cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). jrespharm.comwikipedia.org By blocking PDE III, this compound reduces the breakdown of cAMP, leading to its accumulation within cells. patsnap.comnih.gov Elevated cAMP levels play a crucial role in mediating various physiological responses, including enhanced cardiac muscle contraction and vascular smooth muscle relaxation. patsnap.comnih.gov

Vascular Smooth Muscle Relaxation and Vasodilation

This compound's vasodilatory effects are predominantly mediated through the inhibition of PDE III in vascular smooth muscle cells. patsnap.comtodaysveterinarypractice.comvettimes.com The resulting increase in cAMP concentrations within these cells leads to their relaxation. patsnap.comnih.gov This relaxation causes vasodilation, reducing resistance to blood flow in both systemic arterioles and potentially pulmonary arteries. patsnap.comtodaysveterinarypractice.comwikipedia.org Vasodilation contributes to a decrease in afterload (the resistance the heart pumps against) and preload (the pressure in the heart during filling), thereby reducing the workload on the heart. patsnap.com

Inhibition of cGMP-PDE

While primarily known for its PDE III inhibition, some sources also indicate that this compound targets cGMP-PDE. patsnap.compatsnap.com Inhibition of cGMP-specific phosphodiesterase (cGMP-PDE), particularly PDE5, leads to increased levels of cGMP. wikipedia.org cGMP is another important signaling molecule that promotes smooth muscle relaxation and vasodilation. patsnap.com This additional mechanism may contribute to this compound's vasodilatory properties.

Distinction from other PDE Inhibitors

This compound distinguishes itself from other PDE inhibitors, particularly traditional inotropic drugs like digitalis, through its dual mechanism of action. patsnap.comwikipedia.org While some PDE inhibitors primarily increase intracellular calcium levels to enhance contractility, this compound's principal inotropic mechanism involves calcium sensitization of the cardiac myofilaments. dvm360.comoup.comnoahcompendium.co.uk This means it enhances the sensitivity of the contractile proteins (specifically troponin C) to the available intracellular calcium, allowing for a more forceful contraction without a significant increase in intracellular calcium concentration. patsnap.comdvm360.comoup.com This calcium sensitization effect is distinct from its PDE III inhibitory action and is considered a key feature that differentiates it from other PDE III inhibitors such as milrinone, which may not exhibit this calcium-sensitizing effect. oup.com The active metabolite of this compound, O-desmethyl-pimobendan, is reported to be a more potent PDE III inhibitor than the parent compound. wikipedia.orgvin.com

Here is a table summarizing the key molecular mechanisms of action:

| Mechanism | Target(s) | Cellular Effect(s) | Physiological Outcome(s) |

| Phosphodiesterase III (PDE III) Inhibition | PDE III enzyme | Increased intracellular cAMP levels | Positive inotropy, Vasodilation |

| Calcium Sensitization | Cardiac Troponin C | Increased myofilament sensitivity to calcium | Positive inotropy |

| cGMP-PDE Inhibition | cGMP-PDE (e.g., PDE5) | Increased intracellular cGMP levels | Vasodilation |

Translational Aspects of Molecular Findings

The molecular mechanisms of action of this compound have been translated into its therapeutic use, particularly in veterinary medicine for the management of heart failure. patsnap.comtodaysveterinarypractice.comvetfolio.com The combined effects of calcium sensitization and PDE III inhibition lead to improved cardiac contractility and reduced vascular resistance, addressing key pathophysiological aspects of heart failure. patsnap.comresearchgate.net Research findings from studies investigating these mechanisms have provided the scientific basis for its clinical application as an inodilator. patsnap.comtodaysveterinarypractice.com Studies have explored the effects of this compound on various parameters, including cardiac output, myocardial contractility, and vascular pressures, demonstrating the physiological consequences of its molecular actions. patsnap.comnih.govresearchgate.net Furthermore, investigations into its effects on inflammatory markers, such as its ability to inhibit proinflammatory cytokine production, highlight potential broader translational implications beyond its primary hemodynamic effects. vettimes.comresearchgate.netjacc.org

Pharmacodynamics and Physiological Effects

Cardiac Output and Hemodynamic Modulation

Pimobendan (B44444) increases cardiac output and modulates hemodynamic parameters through its dual mechanism of action: enhancing myocardial contractility and inducing vasodilation todaysveterinarypractice.compatsnap.commsdvetmanual.comavma.orgwikipedia.orgnih.govtodaysveterinarypractice.comresearchgate.netresearchgate.netfrontiersin.org. Studies in healthy dogs have demonstrated that intravenous administration of this compound leads to significant increases in stroke volume and cardiac output, alongside a decrease in systemic vascular resistance avma.orgnih.govresearchgate.netfrontiersin.org.

Table 1: Hemodynamic Effects of Intravenous this compound in Healthy Dogs

| Parameter | Baseline | After this compound | Significance (P value) | Source |

| Stroke Volume | - | Increased | Significant | avma.orgnih.gov |

| Cardiac Output | - | Increased | Significant | avma.orgnih.govresearchgate.netfrontiersin.org |

| Systemic Vascular Resistance | - | Decreased | Significant | avma.orgresearchgate.net |

| Left Ventricular dP/dtmax | 1708 ± 144 mmHg/s | Increased | < 0.01 (at 10 min) | frontiersin.org |

| Contractility Index (CI) | 43 ± 3.6 s-1 | Increased | < 0.05 (at 20 min) | frontiersin.org |

Note: Data compiled from referenced studies. Specific numerical values for increase/decrease may vary between studies and are not always provided in snippets.

Positive Inotropic Effects

The positive inotropic effects of this compound, which enhance cardiac muscle contraction, are achieved through a dual mechanism: calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase III (PDEIII) todaysveterinarypractice.compatsnap.commsdvetmanual.comavma.orgwikipedia.orgtodaysveterinarypractice.comresearchgate.netfrontiersin.orgdvm360.comdvm360.comtodaysveterinarypractice.com. This compound increases the sensitivity of the cardiac contractile apparatus to intracellular calcium ions todaysveterinarypractice.compatsnap.commsdvetmanual.comwikipedia.orgtodaysveterinarypractice.comdvm360.comtodaysveterinarypractice.com. This increased sensitivity allows for a more robust contraction without a significant increase in intracellular calcium concentration, thereby avoiding the potential for increased myocardial oxygen consumption and arrhythmias associated with elevated calcium levels patsnap.comwikipedia.orgresearchgate.netdvm360.comtodaysveterinarypractice.com. Concurrently, this compound inhibits PDEIII, an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) todaysveterinarypractice.compatsnap.commsdvetmanual.comwikipedia.orgtodaysveterinarypractice.comresearchgate.netfrontiersin.orgdvm360.comdvm360.comtodaysveterinarypractice.com. Inhibition of PDEIII leads to increased intracellular levels of cAMP, which further contributes to enhanced cardiac contractility todaysveterinarypractice.commsdvetmanual.comfrontiersin.orgdvm360.com.

Effects on Left Atrial Pressure

Studies have indicated that this compound can decrease left atrial pressure (LAP) nih.govnih.govsemanticscholar.orgresearchgate.net. In dogs with experimentally induced mitral regurgitation, this compound administration resulted in a dose-dependent decrease in LAP nih.govsemanticscholar.org. For instance, administration of 0.25 mg/kg decreased mean LAP from 15.81 ± 5.44 mmHg to 12.67 ± 5.71 mmHg (P < 0.001), while 0.50 mg/kg further reduced it from 15.76 ± 5.45 mmHg to 10.77 ± 5.23 mmHg (P < 0.001) nih.gov. The higher dose led to a significantly lower LAP compared to the lower dose (P < 0.01) nih.gov. This reduction in LAP is likely an indirect consequence of this compound's inodilator effects, leading to a reduced mitral regurgitant stroke volume and an increase in left ventricular forward stroke volume nih.gov.

Impact on Left Ventricular Size and Function

This compound has been shown to positively impact left ventricular (LV) size and function nih.govresearchgate.netfrontiersin.org. In dogs with myxomatous mitral valve disease (MMVD), this compound administration has been associated with a decrease in LV size and improvement in both LV systolic and diastolic function nih.govresearchgate.net. Echocardiographic studies have demonstrated increases in parameters such as aortic flow velocity and fractional shortening, while left ventricular size decreased in healthy dogs frontiersin.org. Furthermore, studies evaluating intravenous this compound in anesthetized dogs observed significant increases in left ventricular inotropic indices, such as the maximum rate of rise in left ventricular pressure (dP/dtmax) and the contractility index (CI), and decreases in lusitropic parameters, indicating improved cardiac relaxation researchgate.netfrontiersin.org.

Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction and oxidative stress are recognized as significant contributors to the progression of heart failure nih.govmdpi.comfrontiersin.org. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract them, can impair mitochondrial function, leading to reduced ATP production and cellular damage mdpi.comfrontiersin.org.

Preservation of Cardiac Mitochondrial Quality

Research suggests that this compound may play a role in preserving cardiac mitochondrial quality nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua. A study utilizing a rat model of mitral regurgitation investigated the effects of this compound on cardiac mitochondrial function and ultrastructure nih.govresearchgate.netnih.gov. The results indicated that this compound preserved cardiac functions and structure and significantly improved mitochondrial quality by attenuating ROS production and depolarization nih.govresearchgate.netnih.gov. This compound appeared to act as an ROS scavenger in this specific model nih.govresearchgate.netnih.gov. These findings suggest a potential protective effect of this compound on cardiac mitochondria in the context of heart disease nih.govresearchgate.netresearchgate.netnih.gov.

Table 2: Effects of this compound on Mitochondrial Parameters in a Rat Model of MR

| Parameter | MR Group | MR + this compound Group | Significance (P value) | Source |

| Mitochondrial ROS Production | Increased | Attenuated | < 0.05 | nih.govresearchgate.net |

| Mitochondrial Depolarization | Increased | Attenuated | < 0.05 | nih.govresearchgate.net |

| Mitochondrial Quality | Impaired | Improved | Significant | nih.govresearchgate.netnih.gov |

| Cardiac Ultrastructure | Not preserved | Preserved | Significant | nih.govresearchgate.net |

| Mitochondrial Morphology | Not preserved | Preserved | Significant | nih.govresearchgate.net |

Note: Data derived from a study in a rat model of mitral regurgitation nih.govresearchgate.netnih.gov.

Reduction in Mitochondrial Reactive Oxygen Species Production

Research indicates that this compound can influence the production of reactive oxygen species (ROS), particularly within cardiac mitochondria. Studies in a rat model of mitral regurgitation (MR) demonstrated that this compound significantly improved mitochondrial quality by attenuating mitochondrial ROS production. nih.govfrontiersin.orgguidetopharmacology.orgresearchgate.net This suggests a protective effect of this compound on cardiac mitochondria in conditions of cardiac stress and volume overload. The observed reduction in mitochondrial ROS production was statistically significant in the this compound-treated groups compared to untreated MR groups. nih.govresearchgate.net Mitochondrial dysfunction, characterized by increased ROS production, is understood to play a crucial role in heart failure progression. guidetopharmacology.org By mitigating mitochondrial ROS, this compound may help preserve mitochondrial function and cardiac ultrastructure. nih.govfrontiersin.orgguidetopharmacology.org

Neurohormonal Effects

This compound has been shown to influence the activity of neurohormonal systems, which are often activated in cardiovascular diseases like heart failure. The Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS) are key neurohormonal pathways involved in the pathophysiology of heart failure. fishersci.atfishersci.fimims.comnih.govnih.gov

In contrast to some other cardiovascular therapeutic agents, such as loop diuretics and vasodilators, this compound does not appear to activate the circulating RAAS. cenmed.comnih.govuni.lu Some studies suggest that its balanced vasodilatory and positive inotropic effects may offset the typical RAAS stimulation seen with vasodilators that cause a decrease in cardiac output. nih.gov Furthermore, this compound has been reported to reduce the activity of neurohormonal compensatory mechanisms, including the RAAS and SNS, in studies involving human patients with heart failure. fishersci.atnih.gov This was evidenced by reductions in plasma levels of neurohormonal factors such as norepinephrine, renin, and angiotensin II. fishersci.at Long-term combination therapy including this compound has shown potentially beneficial effects on neurohumoral factor levels in patients with chronic moderate heart failure. nih.gov

Below is a table summarizing some observed neurohormonal effects:

| Neurohormonal System/Factor | Observed Effect of this compound | Context | Source |

| RAAS Activity | Does not activate or reduces activity. | Heart failure, in contrast to some other cardiovascular drugs. | cenmed.comnih.govuni.lu |

| Sympathetic Nervous System | Reduction in activity (evidenced by decreased norepinephrine, renin, angiotensin II). | Human heart failure studies. | fishersci.atnih.gov |

| Sympathetic Nerve Activity | Increase in basal activity and augmented cardiopulmonary baroreflex sensitivity (in healthy subjects). | Study in healthy young men. | oup.com |

| Norepinephrine | Decreased plasma levels. | Human heart failure studies. | fishersci.atnih.gov |

| Renin | Decreased plasma levels. | Human heart failure studies. | fishersci.at |

| Angiotensin II | Decreased plasma levels. | Human heart failure studies. | fishersci.at |

| Atrial Natriuretic Peptide | Decreased plasma levels. | Human heart failure studies. | fishersci.atnih.gov |

| Brain Natriuretic Peptide | Decreased plasma levels. | Human heart failure studies. | fishersci.atnih.gov |

Electrophysiological Considerations and Arrhythmia

The electrophysiological effects of this compound and its association with cardiac arrhythmias have been investigated in various studies. This compound's mechanism of action involves both calcium sensitization and PDE III inhibition. fishersci.finih.govwikipedia.orgnih.govfishersci.fi While PDE III inhibition can potentially increase intracellular calcium concentrations and theoretically increase the risk of arrhythmias, this compound's primary positive inotropic effect in failing hearts appears to be mediated through calcium sensitization of the contractile apparatus. fishersci.fiuni.lunih.govwikipedia.orgfishersci.fi This mechanism enhances the affinity of cardiac troponin C for existing intracellular calcium, leading to improved contractility without a significant increase in myocardial oxygen demand or potentially arrhythmogenic increases in cytosolic calcium that are associated with some other inotropic agents like digoxin (B3395198) or milrinone. fishersci.atfishersci.finih.govwikipedia.orgfishersci.fiuni.lu

Older studies or reports raised concerns about a potential trend toward a higher risk of sudden death, presumably secondary to cardiac arrhythmias, in human patients treated with this compound. wikipedia.orgnih.govguidetopharmacology.org Some veterinary studies also suggested a possible association between higher doses of this compound or use in certain breeds (like giant breeds) and an increased risk of arrhythmias. wikipedia.orgnih.govguidetopharmacology.org Acute electrophysiological changes observed in anesthetized dogs included decreases in atrial, ventricular, and atrioventricular nodal refractory periods and facilitation of atrioventricular conduction. citeab.com

| Electrophysiological Parameter/Consideration | Observed Effect of this compound | Context | Source |

| Arrhythmia Incidence | Generally, no significant increase observed in recent studies; may even improve in some cases. | Various clinical trials and studies in dogs and humans with heart failure. | fishersci.finih.govwikipedia.orguni.lumims.comguidetopharmacology.org |

| Pro-arrhythmic Risk | Not consistently documented in recent landmark trials; considered lower than some other inotropes. | Comparison with other inotropic agents. | fishersci.finih.govwikipedia.org |

| Refractory Periods (Atrial, Ventricular, AV Node) | Decreased (in anesthetized dogs). | Acute effects in experimental settings. | citeab.com |

| Atrioventricular Conduction | Facilitation (indicated by shortened AH and PR intervals in anesthetized dogs). | Acute effects in experimental settings. | citeab.com |

| Heart Rate | Increase observed in some studies. | Can be dose-dependent; potentially linked to cAMP or sympathetic activity. | uni.lunih.govciteab.comuni.lu |

| Ventricular Arrhythmias | Incidence not significantly different from placebo in some studies. | Studies in dogs with heart failure. | wikipedia.orgguidetopharmacology.org |

| Supraventricular Arrhythmias | No significant difference in incidence from placebo in some studies. | Studies in dogs with heart failure. | wikipedia.orgguidetopharmacology.org |

Pharmacokinetics and Metabolism Research

Absorption Characteristics

Pimobendan (B44444) is absorbed rapidly following oral administration in dogs. wikipedia.orgtodaysveterinarypractice.com Studies in healthy dogs have shown that peak plasma concentrations (Cmax) are reached relatively quickly. For instance, after oral administration of a single dose of 0.2-0.4 mg/kg to fasted dogs, a median Tmax of 0.75 hours was observed, with a Cmax of approximately 24 ng/mL. defra.gov.uk Another study in healthy dogs administered 0.3 mg/kg orally reported Tmax values of 0.75 hours and 0.67 hours for different solution formulations. mdpi.com In a study comparing oral and rectal administration in healthy dogs (0.5 mg/kg), oral administration resulted in a mean Tmax of 2.1 ± 0.9 hours and a mean Cmax of 49.1 ± 28.7 ng/ml for the parent compound. nih.gov The absolute oral bioavailability of this compound capsules in dogs is reported to be 60-63%. Food significantly reduces the bioavailability of the aqueous solution, although the effect on the tablet form is not definitively known. wikipedia.org In cats, oral administration is also rapidly absorbed, with peak effect occurring within 0.9 hours. todaysveterinarypractice.com

| Species | Route of Administration | Dose (mg/kg) | Formulation | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) |

| Dog | Oral | 0.2-0.4 | Tablet | 0.75 (median) | ~24 | - |

| Dog | Oral | 0.3 | Solution | 0.75, 0.67 | - | - |

| Dog | Oral | 0.5 | Tablet | 2.1 ± 0.9 | 49.1 ± 28.7 | - |

| Dog | Oral | - | Capsule | - | - | 60-63 |

| Cat | Oral | - | Oral preparation | 0.9 | - | - |

| Dog | Rectal | 0.5 | Solution | 1.0 ± 0.4 | 10.1 ± 2 | 25 ± 8 (relative to PO) nih.gov |

Distribution and Plasma Protein Binding

Following intravenous administration in dogs, the volume of distribution at steady state is 2.6 L/kg, indicating that this compound is readily distributed into the tissues. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu this compound exhibits high plasma protein binding, with a mean in vitro plasma protein binding of 93%. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu This high protein binding may have implications in patients with low blood protein levels. wikipedia.org In humans, plasma protein binding of both (+)- and (-)-pimobendan enantiomers was reported as 97.6%. nih.gov

Biotransformation and Active Metabolite Formation

This compound undergoes significant biotransformation, primarily in the liver. wikipedia.orgeuropa.eu The main metabolic pathway is oxidative demethylation, which leads to the formation of an active metabolite. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu

O-desmethylthis compound (ODMP)

The major active metabolite of this compound is O-desmethylthis compound (ODMP), also referred to as UD-CG 212. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eumdpi.comresearchgate.net This metabolite is formed through oxidative demethylation, notably by cytochrome P450 2A1 in phase 1 metabolism. chula.ac.thvin.com ODMP is rapidly formed after both oral and rectal administration of this compound. nih.govfrontiersin.org

Comparative Potency of Parent Compound and Metabolite

While this compound itself is a potent calcium sensitizer (B1316253), ODMP is reported to be a more potent phosphodiesterase III inhibitor. wikipedia.orgnih.gov Studies have suggested that ODMP has a significantly more potent effect than the parent compound on both myocardium and vasculature. chula.ac.th Specifically, ODMP has been reported to be 500 times more potent as an inotrope compared to this compound in isolated canine ventricular muscle. nih.gov Therefore, ODMP is considered active and likely contributes significantly to the hemodynamic effects of this compound. nih.govresearchgate.net

Elimination Pathways

This compound is eliminated relatively quickly. Following intravenous administration in dogs, the plasma elimination half-life of this compound is approximately 0.4 ± 0.1 hours, consistent with a high clearance rate. noahcompendium.co.ukeuropa.eu The main active metabolite, ODMP, has a longer plasma elimination half-life, approximately 2.0 ± 0.3 hours after intravenous administration and 1.9 ± 0.4 hours after oral administration in dogs. noahcompendium.co.uk Elimination of this compound and its metabolites occurs principally via excretion in the bile and subsequently in the feces. wikipedia.orgdefra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu Further metabolic pathways involve phase II conjugation of ODMP, primarily forming glucuronides and sulfates, which increases water solubility for excretion. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.euchula.ac.th

| Compound | Route of Administration | Elimination Half-life (h) | Primary Excretion Pathway |

| This compound | IV (Dog) | 0.4 ± 0.1 | Feces (via bile) |

| This compound | Oral (Dog) | ~0.7 ± 0.1 | Feces (via bile) |

| ODMP | IV (Dog) | 2.0 ± 0.3 | Feces (via bile) |

| ODMP | Oral (Dog) | 1.9 ± 0.4 , 2.6 europa.eu, 5.0 ± 2.7 nih.gov | Feces (via bile) |

Comparative Pharmacokinetics Across Species

Pharmacokinetic profiles of this compound and its metabolites can vary across species. In dogs, as detailed above, oral administration leads to rapid absorption and the formation of the active metabolite ODMP. wikipedia.orgtodaysveterinarypractice.comnih.gov The half-life of this compound in dogs is short (around 0.4-1 hour), while the half-life of ODMP is longer (around 2-5 hours). wikipedia.orgnoahcompendium.co.ukfrontiersin.orge-jvc.org

In cats, following a single oral dose (0.28 mg/kg), maximal plasma concentrations of this compound were reported to be four times greater, and the elimination half-life three times longer, compared to what is seen in dogs. vettimes.comresearchgate.net The half-life of this compound in healthy cats administered orally was reported to be substantially longer than in dogs. researchgate.net

In healthy human volunteers administered racemic this compound intravenously, the elimination half-lives for (+)- and (-)-pimobendan were 1.81 hours and 1.86 hours, respectively. nih.gov After oral administration, the absolute bioavailabilities were 0.51 for (+)-pimobendan and 0.55 for (-)-pimobendan. nih.gov Peak concentrations in red blood cells were notably higher than in plasma in humans. nih.gov

Studies in New Zealand White rabbits administered this compound orally (approximately 2 mg/kg) showed lower plasma concentrations compared to those reported for dogs and cats, despite the higher dose. avma.org The Tmax and half-life were also longer in rabbits (Tmax 2.79 ± 1.25 hours, half-life 3.54 ± 1.32 hours) than in dogs and cats. avma.org The active metabolite ODMP was also detected in the plasma of rabbits. avma.org

| Species | Route of Administration | This compound Half-life (h) | ODMP Half-life (h) | Notes |

| Dog | Oral/IV | ~0.4 - 1.4 wikipedia.orgnoahcompendium.co.uke-jvc.orgnih.gov | ~1.9 - 5.0 nih.goveuropa.eufrontiersin.org | Highly variable pharmacokinetics in dogs with MMVD. nih.gov |

| Cat | Oral | Substantially longer than dogs researchgate.net | - | Higher Cmax and longer half-life compared to dogs. vettimes.comresearchgate.net |

| Human | IV | 1.81 ((+)-enantiomer), 1.86 ((-)-enantiomer) nih.gov | - | Higher concentrations in red blood cells than plasma. nih.gov |

| Rabbit | Oral | 3.54 ± 1.32 avma.org | Detected for 24-36 hours avma.org | Lower plasma concentrations and longer Tmax/half-life than dogs/cats. avma.org |

Canine Pharmacokinetics

In dogs, this compound is rapidly absorbed following oral administration, with an absolute bioavailability ranging from 60% to 65%. wikipedia.orghpra.iefda.gov.phdefra.gov.ukwikipedia.org Food intake can reduce the bioavailability of an aqueous solution of this compound, although the effect on tablet formulations is less clear. wikipedia.orghpra.iedefra.gov.ukboehringer-ingelheim.com To maximize absorption, it is recommended to administer this compound approximately one hour before feeding. hpra.iefda.gov.phdefra.gov.uk

This compound is extensively metabolized in dogs, with both the parent drug and its active metabolite, ODMP, being highly bound (>90%) to plasma proteins. cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com ODMP is formed through oxidative demethylation in the liver, a process that involves cytochrome P450 enzymes. mdpi.comchula.ac.thmdpi.com ODMP is considered to have a more potent phosphodiesterase III inhibitory effect than the parent compound. wikipedia.orgmdpi.comchula.ac.th

Pharmacokinetic studies in dogs have reported varying parameters depending on the formulation and study design. Following oral administration of this compound tablets at 0.25 mg/kg, mean maximum plasma concentrations (Cmax) for this compound and ODMP were reported as 3.09 ± 0.76 ng/mL and 3.66 ± 1.21 ng/mL, respectively. boehringer-ingelheim.com In another study using a this compound suspension at 0.27 mg/kg, the Cmax for this compound was 18.6 ng/mL (range 6.1–25.3). frontiersin.org A study using a dose of 0.3 mg/kg of a suspension reported a this compound Cmax of 7.3 ± 2.7 ng/mL. frontiersin.org These variations may be attributed to differences in experimental design, the dogs studied, analytical methods, or drug formulations. frontiersin.org

The plasma elimination half-life of this compound in dogs is generally short, approximately 0.4 ± 0.1 hours, consistent with a high clearance rate of about 90 mL/min/kg. mdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.comfrontiersin.org The active metabolite, ODMP, has a longer elimination half-life, typically around 2.0 ± 0.3 hours. mdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com Plasma levels of this compound are generally below quantifiable limits by 4 hours after oral administration, while ODMP levels are below quantifiable limits by 8 hours. mdpi.comboehringer-ingelheim.com The steady-state volume of distribution for this compound in dogs is approximately 2.6 L/kg, indicating its ready distribution into tissues. cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com

Studies evaluating rectal administration of this compound in healthy dogs at a dose of 0.5 mg/kg showed more rapid absorption compared to oral administration, with a Tmax of 1 ± 0.4 hours for rectal versus 2.1 ± 0.9 hours for oral administration. auburn.eduresearchgate.net However, rectal administration resulted in significantly lower Cmax values for both this compound (10.1 ± 2 ng/mL rectally vs. 49.1 ± 28.7 ng/mL orally) and ODMP (8.8 ± 4.8 ng/mL rectally vs. 30.9 ± 10.4 ng/mL orally). auburn.eduresearchgate.net The relative bioavailability after rectal dosing was approximately 25% for this compound and 28% for ODMP. auburn.eduresearchgate.net

Research in healthy Beagle dogs administered a this compound-pentoxifylline liquid mixture (this compound 0.25 mg/kg) orally reported a Tmax of 52.50 ± 31.22 minutes and a Cmax of 96.92 ± 75.64 ng/mL for this compound. e-jvc.org The elimination half-life of this compound in this study was 32.96 ± 9.80 minutes. e-jvc.org

Pharmacokinetic parameters in dogs with myxomatous mitral valve disease (MMVD) administered a median dose of 0.36 mg/kg orally included an elimination half-life of 0.97 hours for this compound and 1.33 hours for ODMP. nih.gov Cmax values were 42.96 ng/mL for this compound and 39.65 ng/mL for ODMP. nih.gov The area under the curve (AUC) was 197.11 ngh/mL for this compound and 210.98 ngh/mL for ODMP. nih.gov

| Parameter | Value (Mean ± SD) | Species | Route | Dose (mg/kg) | Formulation | Citation |

| Bioavailability (%) | 60-65 | Canine | Oral | - | - | wikipedia.orghpra.iefda.gov.phdefra.gov.ukwikipedia.org |

| Volume of Distribution (L/kg) | 2.6 | Canine | IV/Oral | - | - | cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com |

| Protein Binding (%) | >90 | Canine | - | - | - | cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com |

| This compound Tmax (h) | 2.1 ± 0.9 | Canine | Oral | 0.5 | Tablet | auburn.eduresearchgate.net |

| This compound Tmax (h) | 1 ± 0.4 | Canine | Rectal | 0.5 | Solution | auburn.eduresearchgate.net |

| This compound Tmax (min) | 52.50 ± 31.22 | Canine | Oral | 0.25 | Liquid Mixture | e-jvc.org |

| This compound Cmax (ng/mL) | 3.09 ± 0.76 | Canine | Oral | 0.25 | Tablet | boehringer-ingelheim.com |

| This compound Cmax (ng/mL) | 18.6 (6.1–25.3) | Canine | Oral | 0.27 | Suspension | frontiersin.org |

| This compound Cmax (ng/mL) | 7.3 ± 2.7 | Canine | Oral | 0.3 | Suspension | frontiersin.org |

| This compound Cmax (ng/mL) | 49.1 ± 28.7 | Canine | Oral | 0.5 | Tablet | auburn.eduresearchgate.net |

| This compound Cmax (ng/mL) | 10.1 ± 2 | Canine | Rectal | 0.5 | Solution | auburn.eduresearchgate.net |

| This compound Cmax (ng/mL) | 96.92 ± 75.64 | Canine | Oral | 0.25 | Liquid Mixture | e-jvc.org |

| This compound Cmax (ng/mL) | 42.96 | Canine | Oral | 0.36 (median) | Tablet (MMVD dogs) | nih.gov |

| This compound Half-life (h) | 0.4 ± 0.1 | Canine | Oral/IV | - | - | hpra.iefda.gov.phdefra.gov.ukmsdvetmanual.comfrontiersin.org |

| This compound Half-life (h) | 0.97 | Canine | Oral | 0.36 (median) | Tablet (MMVD dogs) | nih.gov |

| This compound Half-life (min) | 32.96 ± 9.80 | Canine | Oral | 0.25 | Liquid Mixture | e-jvc.org |

| ODMP Tmax (h) | 3.2 ± 1.6 | Canine | Oral | 0.5 | Tablet | researchgate.net |

| ODMP Tmax (h) | 1.7 ± 1.1 | Canine | Rectal | 0.5 | Solution | researchgate.net |

| ODMP Tmax (min) | 41.25 ± 18.87 | Canine | Oral | 0.25 | Liquid Mixture | e-jvc.org |

| ODMP Cmax (ng/mL) | 3.66 ± 1.21 | Canine | Oral | 0.25 | Tablet | boehringer-ingelheim.com |

| ODMP Cmax (ng/mL) | 30.9 ± 10.4 | Canine | Oral | 0.5 | Tablet | auburn.eduresearchgate.net |

| ODMP Cmax (ng/mL) | 8.8 ± 4.8 | Canine | Rectal | 0.5 | Solution | auburn.eduresearchgate.net |

| ODMP Cmax (ng/mL) | 7074.07 ± 3261.10 | Canine | Oral | 15 | Liquid Mixture (Pentoxifylline) | e-jvc.org |

| ODMP Cmax (ng/mL) | 39.65 | Canine | Oral | 0.36 (median) | Tablet (MMVD dogs) | nih.gov |

| ODMP Half-life (h) | 2.0 ± 0.3 | Canine | Oral/IV | - | - | hpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com |

| ODMP Half-life (h) | 1.33 | Canine | Oral | 0.36 (median) | Tablet (MMVD dogs) | nih.gov |

| ODMP Half-life (min) | 29.49 ± 6.67 | Canine | Oral | 0.25 | Liquid Mixture | e-jvc.org |

| This compound AUC (ngh/mL) | 148.4 ± 71.6 (0.5 mg/kg) | Canine | Oral | 0.5 | Tablet | nih.gov |

| This compound AUC (ngh/mL) | 197.11 (0.36 mg/kg) | Canine | Oral | 0.36 (median) | Tablet (MMVD dogs) | nih.gov |

| ODMP AUC (ngh/mL) | 167.8 ± 36.2 (0.5 mg/kg) | Canine | Oral | 0.5 | Tablet | nih.gov |

| ODMP AUC (ngh/mL) | 210.98 (0.36 mg/kg) | Canine | Oral | 0.36 (median) | Tablet (MMVD dogs) | nih.gov |

Feline Pharmacokinetics

Studies investigating the pharmacokinetics of oral this compound in healthy cats have shown rapid absorption after a lag time. researchgate.netnih.gov Following a single oral dose of 0.28 ± 0.04 mg/kg, this compound was rapidly absorbed with an absorption half-life of 0.2 ± 0.08 hours. researchgate.netnih.gov Maximum plasma concentrations (Cmax) were high, averaging 34.50 ± 6.59 ng/mL, and were predicted to occur 0.9 hours after administration. researchgate.netnih.gov The elimination half-life of this compound in cats was found to be longer (1.3 ± 0.2 hours) compared to that reported in dogs. researchgate.netnih.govvettimes.com

The apparent volume of distribution at steady state (per bioavailability) was large in cats, reported as 8.2 ± 2.5 L/kg. researchgate.netnih.gov The disposition of this compound in cats is best described by a 1-compartment open model with first-order absorption and elimination, including a lag time. researchgate.netnih.gov

The active metabolite, ODMP, is also formed in cats. mdpi.com Similar to dogs, both this compound and ODMP undergo glucuronidation and are excreted. mdpi.com Differences in the activity of cytochrome P-450 isoforms and their ability to glucuronidate compounds have been identified in cats, which could potentially influence metabolism. mdpi.com

A study involving repeated oral dosing in cats (0.31 ± 0.04 mg/kg twice daily) showed that the pharmacokinetic model was robust. researchgate.netnih.gov While one study mentioned that plasma concentrations of this compound were about 1 ng/mL after 10 hours in cats administered 0.3 mg/kg orally, another reported concentrations of 0.3-1.1 ng/mL 24 hours after a higher dose of 0.5 mg/kg. researchgate.net

Compared to dogs, cats administered a similar dose on a per weight basis exhibit a substantially longer elimination half-life and higher maximal drug plasma concentration. researchgate.netnih.gov

| Parameter | Value (Mean ± SD) | Species | Route | Dose (mg/kg) | Formulation | Citation |

| This compound Lag Time (h) | 0.3 ± 0.06 | Feline | Oral | 0.28 ± 0.04 | Tablet | researchgate.netnih.gov |

| This compound Absorption Half-life (h) | 0.2 ± 0.08 | Feline | Oral | 0.28 ± 0.04 | Tablet | researchgate.netnih.gov |

| This compound Tmax (h) | 0.9 | Feline | Oral | 0.28 ± 0.04 | Tablet | researchgate.netnih.gov |

| This compound Cmax (ng/mL) | 34.50 ± 6.59 | Feline | Oral | 0.28 ± 0.04 | Tablet | researchgate.netnih.gov |

| This compound Elimination Half-life (h) | 1.3 ± 0.2 | Feline | Oral | 0.28 ± 0.04 | Tablet | researchgate.netnih.gov |

| Volume of Distribution (L/kg) | 8.2 ± 2.5 | Feline | Oral | - | - | researchgate.netnih.gov |

Rabbit Pharmacokinetics

The pharmacokinetics of oral this compound in New Zealand White rabbits (Oryctolagus cuniculus) have been evaluated. avma.orgnih.govresearchgate.net In one study, rabbits received 7.5 mg of this compound (mean 2.08 mg/kg) suspended in a critical care feeding formula. avma.orgnih.govresearchgate.net

Following administration, the mean maximum plasma concentration (Cmax) of this compound was 15.7 ± 7.54 ng/mL, detected at 2.79 ± 1.25 hours. avma.orgnih.govresearchgate.net The half-life of this compound in rabbits was 3.54 ± 1.32 hours. avma.orgnih.govresearchgate.net Plasma concentrations of this compound were detectable for up to 24 hours. avma.orgnih.govresearchgate.netavma.org

The active metabolite, ODMP, was also detected in rabbits and remained quantifiable for 24 to 36 hours. avma.orgnih.govresearchgate.netavma.org In the study mentioned above, plasma ODMP was quantifiable starting at 45 minutes, and the mean maximum concentration of ODMP occurred at 1.5 hours following this compound administration, reaching 19.46 ng/mL. avma.org

Plasma concentrations of this compound in rabbits were lower than those previously reported for dogs and cats, despite the administration of higher doses on a mg/kg basis. avma.orgnih.govresearchgate.netavma.org Rabbits also exhibited a longer time to maximum concentration and a longer half-life compared to dogs and cats. avma.orgnih.govresearchgate.netavma.org Individual variability in plasma concentrations was observed in rabbits, similar to findings in dogs with oral dosing. avma.orgavma.org

Based on pharmacokinetic modeling, administration of 2 mg/kg every 12 hours in healthy rabbits may be needed to maintain concentrations above target plasma concentrations, with less than 5% drug accumulation expected. avma.orgavma.org

| Parameter | Value (Mean ± SD) | Species | Route | Dose (mg/kg) | Formulation | Citation |

| This compound Tmax (h) | 2.79 ± 1.25 | Rabbit | Oral | 2.08 | Suspension in critical care formula | avma.orgnih.govresearchgate.net |

| This compound Cmax (ng/mL) | 15.7 ± 7.54 | Rabbit | Oral | 2.08 | Suspension in critical care formula | avma.orgnih.govresearchgate.net |

| This compound Half-life (h) | 3.54 ± 1.32 | Rabbit | Oral | 2.08 | Suspension in critical care formula | avma.orgnih.govresearchgate.net |

| ODMP Tmax (h) | 1.5 | Rabbit | Oral | 2.08 | Suspension in critical care formula | avma.org |

| ODMP Cmax (ng/mL) | 19.46 | Rabbit | Oral | 2.08 | Suspension in critical care formula | avma.org |

Preclinical and Translational Studies

Animal Models of Cardiac Disease

Animal models play a vital role in understanding the pathophysiology of cardiac diseases and evaluating potential therapeutic interventions like Pimobendan (B44444). Different models are utilized to mimic specific conditions observed in clinical practice.

Studies using animal models of mitral regurgitation (MR) have investigated this compound's impact on cardiac function and remodeling. In a rat model of MR-induced heart failure, this compound demonstrated cardioprotective effects, including the prevention of left ventricular dysfunction and cardiac remodeling nih.gov. It also appeared to mitigate cardiac mitochondrial dysfunction and preserve myocyte ultrastructure in this model nih.gov. Research in dogs with experimentally induced mitral disruption has shown decreased regurgitant volume with this compound administration frontiersin.org. Furthermore, in dogs with experimentally induced mitral regurgitation and cardiomegaly, a reduction in the size of the left heart chambers was observed after initiating this compound treatment mdpi.com. Some studies in dogs with naturally occurring MMVD have also indicated that this compound can reduce the severity of MR nih.gov.

Animal models of dilated cardiomyopathy (DCM) have been instrumental in evaluating this compound's effects on this condition. A knock-in mouse model of human genetic DCM, exhibiting progressive heart failure, was used to assess this compound's efficacy nih.govnih.gov. In this model, this compound prevented myocardial remodeling in compensated heart failure and significantly extended lifespan in both compensated and end-stage heart failure nih.govnih.gov. Studies in Doberman pinschers and American cocker spaniels with DCM have shown statistically significant improvements in median survival time in Doberman pinschers treated with this compound compared to placebo vetfolio.com. In a study involving Beagles with tachycardia-induced DCM phenotype, acute treatment with this compound led to significant increases in systolic function and decreases in mitral regurgitation compared to placebo frontiersin.orgnih.gov.

While this compound is generally considered to have contraindications in conditions with dynamic outflow tract obstruction, its effects have also been explored in models relevant to hypertrophic cardiomyopathy (HCM). Cats with HCM have been identified as an animal model for heart failure with preserved ejection fraction frontiersin.orgfrontiersin.org. Studies in cats with naturally occurring HCM have investigated the cardiac effects of this compound frontiersin.orgfrontiersin.org. A retrospective study suggested a survival benefit in cats with HCM and congestive heart failure receiving this compound frontiersin.orgvin.com. A prospective study also explored the effects of this compound in cats with HCM and recent congestive heart failure, although no benefit on 180-day outcome was identified in this specific study nih.govnih.gov. Research in a murine model of viral myocarditis, which can lead to hypertrophic changes, indicated that this compound inhibited the production of proinflammatory cytokines and gene expression of inducible nitric oxide synthase scitechnol.comgoogle.com.

Dilated Cardiomyopathy Models

Cardiac Remodeling and Disease Progression

This compound has been shown to influence cardiac remodeling and disease progression in preclinical models. In a rat model of MR, this compound attenuated left ventricular dysfunction and remodeling nih.gov. In the EPIC study involving dogs with preclinical MMVD, this compound treatment resulted in smaller heart size both in the short and long term, with a greater reduction in heart size associated with a prolongation of the time to congestive heart failure or cardiac-related death vetsmart.com.br. Similar changes in left ventricular diameter have been observed in Dobermans with preclinical DCM treated with this compound vetsmart.com.br. In the mouse model of genetic DCM, this compound prevented myocardial remodeling in the compensated stage nih.govnih.gov. This compound treatment in this model also prevented the progressive increase in heart and lung weights and significantly decreased myocardial fibrosis researchgate.net.

Biomarker Research and Prognostic Indicators

Biomarkers are valuable tools for diagnosing heart failure, assessing prognosis, and monitoring treatment response vin.comvetsurgeon.org. Research has explored the impact of this compound on various cardiac biomarkers in preclinical and translational studies.

Natriuretic peptides, such as N-terminal pro B-type natriuretic peptide (NT-proBNP), are neurohumoral markers released in response to increased myocardial wall stress vin.comvetsurgeon.orgnih.gov. Studies have investigated the effect of this compound on NT-proBNP levels. In dogs with preclinical MMVD without cardiomegaly, this compound treatment resulted in significantly lower pre- and post-exercise NT-proBNP levels compared to the placebo group, indicating a reduction in cardiac wall stress nih.govnih.govresearchgate.net. A study in dogs with advanced valvular heart disease showed a reduction in natriuretic peptide concentrations in response to the introduction of this compound therapy vin.com. In the study involving Beagles with tachycardia-induced DCM, NT-proBNP levels had a high degree of variability, and no significant difference was detected acutely after this compound administration frontiersin.orgnih.gov. While NT-proBNP is known to correlate with disease severity and prognosis in dogs with asymptomatic MMVD, the reduction in NT-proBNP with this compound treatment suggests a potential positive impact on cardiac wall stress nih.gove-jvc.org.

Below are interactive data tables summarizing some findings from preclinical and translational studies:

Table 1: Effect of this compound on Heart Size in Dogs with Preclinical MMVD (EPIC Study) vetsmart.com.br

| Measurement Index | Change in this compound Group (Day 35) | P-value | Association with Time to CHF or CRD (Hazard Ratio) | P-value |

| Δ LVIDDN | Median 0.06 (IQR: 0.15 to +0.02) | < 0.0001 | 1.26 (for a 0.1 increase) | 0.0003 |

| Δ LA:Ao | Median 0.08 (IQR: 0.23 to +0.03) | < 0.0001 | 1.14 (for a 0.1 increase) | 0.0002 |

Table 2: Effect of this compound on NT-proBNP in Dogs with Preclinical MMVD (without cardiomegaly) nih.govnih.govresearchgate.net

| Biomarker | Time Point | This compound Group NT-proBNP Levels | Placebo Group NT-proBNP Levels | Significance |

| NT-proBNP | Pre-exercise | Lower | Higher | Significant |

| NT-proBNP | Post-exercise | Significantly Lower | Higher | Significant |

| NT-proBNP | Post-exercise (Day 180) | Attenuated Increase | - | Significant |

Table 3: Survival Time in Doberman Pinschers with DCM vetfolio.com

| Study | Treatment | Median Survival Time (Days) |

| Luis Fuentes | This compound | 329 |

| Luis Fuentes | Placebo | 50 |

| O'Grady et al | This compound | 130 |

| O'Grady et al | Placebo | 14 |

Cardiac Troponin I (cTnI)

Cardiac Troponin I (cTnI) is a biomarker used to assess myocardial damage. Studies have investigated the effect of this compound on cTnI levels, particularly in the context of preclinical mitral valve disease (DMVD). One study involving dogs with asymptomatic DMVD without cardiomegaly explored the impact of this compound administration on cardiac biomarkers, including cTnI, before and after a standardized submaximal exercise test. nih.govresearchgate.net

In this randomized, double-blinded, placebo-controlled trial, while this compound treatment led to significantly lower post-exercise NT-proBNP levels and a decrease in left ventricular size, no significant difference was observed in the measured cTnI levels between the this compound and placebo groups at any time point. nih.govresearchgate.netnih.gov This suggests that in this specific preclinical setting, this compound did not appear to influence cTnI levels, which are indicative of myocardial injury. nih.govresearchgate.net

Novel Formulations and Administration Routes

The pharmacokinetic properties of this compound, including its rapid absorption and metabolism, have led to research into novel formulations and administration routes to optimize its delivery and therapeutic effect. wikidoc.orgchula.ac.th

Rectal Administration

Rectal administration has been investigated as a potential alternative route for this compound, particularly for patients unable to receive oral medication. A study in healthy dogs compared the pharmacokinetics of this compound and its active metabolite, o-desmethyl-pimobendan (ODMP), following oral and rectal administration of a single dose (0.5 mg/kg). researchgate.netfrontiersin.org

The study found that rectal administration resulted in rapid absorption, with a time to maximum concentration (Tmax) of 1 ± 0.4 hours for this compound, which was faster than oral administration (2.1 ± 0.9 hours). However, rectal administration yielded significantly lower mean maximum plasma concentrations (Cmax) and area under the concentration-time curve (AUC) for both this compound and ODMP compared to oral administration. researchgate.net The relative bioavailability after rectal dosing was reported as 25 ± 8% for this compound and 28 ± 6% for ODMP. Despite the lower bioavailability, the study suggested that rectal administration might achieve effective concentrations and warranted further investigation for clinical effectiveness in dogs with congestive heart failure unable to take oral medication. researchgate.netfrontiersin.org

The following table summarizes the pharmacokinetic parameters observed in this study:

| Parameter (Mean ± SD) | Oral Administration (n=7) | Rectal Administration (n=8) |

| This compound (PIM) | ||

| Cmax (ng/mL) | 49.1 ± 28.7 | 10.1 ± 2 |

| Tmax (h) | 2.1 ± 0.9 | 1 ± 0.4 |

| t1/2 (h) | 1.8 ± 0.8 | 2.2 ± 0.6 |

| AUC (ng*h/mL) | 148.4 ± 71.6 | 31.1 ± 11.9 |

| Relative Bioavailability (F, %) | - | 25 ± 8 |

| O-Desmethyl-Pimobendan (ODMP) | ||

| Cmax (ng/mL) | 30.9 ± 10.4 | 8.8 ± 4.8 |

| Tmax (h) | - | 1.7 ± 1.1 frontiersin.orgresearchgate.net |

| Relative Bioavailability (F, %) | - | 28 ± 6 |

Compounded Formulations

Compounded formulations of this compound are prepared to provide customized medications, particularly when commercially available options are not suitable for a specific patient's needs, such as requiring a different dosage strength, form, or flavor. petmd.comdiscountpetmeds.com.au These formulations can include various forms like oral suspensions, capsules, and transdermal preparations. discountpetmeds.com.au

Compounding allows for tailoring the medication to individual animal requirements, addressing factors like size, condition, and palatability preferences. discountpetmeds.com.au While compounded formulations offer flexibility, it is important to note that they are not evaluated by regulatory bodies like the FDA for safety and efficacy in the same way as commercially approved products. petmd.combi-animalhealth.com The absorption properties and efficacy of compounded products may be uncertain without appropriate formulation processes. bi-animalhealth.com

Examples of compounded this compound formulations mentioned include oral liquids with varying concentrations and flavors, as well as capsules that may combine this compound with other cardiac medications like benazepril (B1667978) and furosemide (B1674285). discountpetmeds.com.au Research and development efforts also focus on creating novel oral liquid formulations to improve ease and reliability of administration. luodapharma.comcompoundingtoday.com

Clinical Research and Therapeutic Efficacy

Randomized Controlled Trials

Randomized controlled trials (RCTs) have been instrumental in evaluating the impact of pimobendan (B44444) on the progression and outcome of canine heart disease. Several key studies have demonstrated the positive effects of this compound, particularly in delaying the onset of congestive heart failure (CHF) and improving survival times in affected dogs. e-jvc.orgtodaysveterinarypractice.comchula.ac.thnih.govamazonaws.comresearchgate.neticonsultvet.co.ukwikidata.org

EPIC Study (Evaluation of this compound In dogs with Cardiomegaly)

The EPIC study was a large-scale, prospective, randomized, placebo-controlled, blinded, multicenter clinical trial designed to assess the effect of this compound on the progression of preclinical MMVD in dogs with cardiomegaly. todaysveterinarypractice.comresearchgate.netcardiaceducationgroup.orgvin.comguidetopharmacology.orguni.luuni.lu The study enrolled 360 client-owned dogs with MMVD exhibiting cardiac enlargement based on echocardiographic and radiographic criteria (left atrial-to-aortic ratio ≥1.6, normalized left ventricular internal diameter in diastole ≥1.7, and vertebral heart sum >10.5). nih.govheartvets.co.ukcanadianveterinarians.net

The primary endpoint of the EPIC study was the time to a composite of the onset of CHF, cardiac-related death, or euthanasia. nih.govcanadianveterinarians.net The results demonstrated a significant delay in reaching this primary endpoint in the this compound group compared to the placebo group. The median time to the primary endpoint was 1228 days for the this compound group, versus 766 days for the placebo group (P = 0.0038). nih.govcanadianveterinarians.net This indicates that this compound administration in dogs with preclinical MMVD and cardiomegaly prolonged the asymptomatic period by approximately 15 months. nih.govheartvets.co.ukrvc.ac.ukctvrc.caepictrial.com A secondary endpoint, time to death from all causes, was also significantly longer in the this compound group (median survival time of 1059 days) compared to the placebo group (median survival time of 902 days) (P = 0.012). cardiaceducationgroup.orgnih.gov The study was terminated early based on an interim analysis due to the conclusive evidence of benefit in the this compound group, deeming it unethical to continue withholding treatment from the placebo group. rvc.ac.uk

| Group | Median Time to Primary Endpoint (days) | 95% Confidence Interval | P-value |

|---|---|---|---|

| This compound | 1228 | 856-NA | 0.0038 |

| Placebo | 766 | 667-875 |

| Group | Median Survival Time (days) | 95% Confidence Interval | P-value |

|---|---|---|---|

| This compound | 1059 | 952-NA | 0.012 |

| Placebo | 902 | 747-1061 |

QUEST Study

The QUEST study was a large randomized clinical trial that compared the efficacy of this compound to benazepril (B1667978) in dogs with congestive heart failure (CHF) caused by naturally occurring MMVD. todaysveterinarypractice.comresearchgate.netvin.comwikipedia.orgiconsultvet.co.uk The study enrolled 260 dogs in CHF, randomizing them to receive either this compound (n=124) or benazepril (n=128), in addition to conventional therapy, which included furosemide (B1674285). researchgate.netvin.com

The primary endpoint was a composite of cardiac death, euthanasia due to heart failure, or treatment failure. researchgate.net The QUEST study demonstrated that dogs treated with this compound had a significantly longer median survival time compared to those treated with benazepril. researchgate.netvin.comiconsultvet.co.ukepictrial.com The median survival time for dogs receiving this compound was 267 days, while for those receiving benazepril, it was 140 days. researchgate.neticonsultvet.co.ukepictrial.com This represented a 91% extension in survival time for the this compound group (P = 0.0099). iconsultvet.co.ukepictrial.com The findings of the QUEST study established this compound as a superior treatment compared to benazepril for extending survival in dogs with CHF due to MMVD when used with other standard therapies. epictrial.com

| Treatment | Median Survival Time (days) | Interquartile Range | P-value |

|---|---|---|---|

| This compound | 267 | 122–523 | 0.0099 |

| Benazepril | 140 | 67–311 |

PROTECT Study

The PROTECT study investigated the efficacy of this compound in delaying the onset of CHF or sudden death in Doberman Pinschers with preclinical dilated cardiomyopathy (DCM). todaysveterinarypractice.comnih.goviconsultvet.co.ukvin.com This randomized, blinded, placebo-controlled, parallel group multicenter study included 76 Doberman Pinschers with occult DCM (echocardiographic evidence of increased left ventricular internal dimension in systole but no clinical signs). todaysveterinarypractice.comnih.gov

| Group | Median Time to Endpoint (days) | Interquartile Range | P-value |

|---|---|---|---|

| This compound | 718 | 441-1152 | 0.0088 |

| Placebo | 441 | 151-641 |

| Group | Median Survival Time (days) | Interquartile Range | P-value |

|---|---|---|---|

| This compound | 623 | 491-1531 | 0.034 |

| Placebo | 466 | 236-710 |

Comparative Efficacy with Other Cardiac Therapeutics

Studies have also compared the efficacy of this compound to other commonly used cardiac medications in dogs. amazonaws.comiconsultvet.co.ukwikidata.orgvin.commims.com

Several studies have compared this compound with ACE inhibitors like benazepril and enalapril (B1671234) for the treatment of heart failure in dogs. amazonaws.comiconsultvet.co.ukwikidata.orgvin.comwikipedia.orgmims.com As highlighted by the QUEST study, this compound demonstrated superior efficacy in extending survival time in dogs with CHF due to MMVD compared to benazepril. researchgate.neticonsultvet.co.ukepictrial.com Another study comparing this compound to ramipril (B1678797) in dogs with chronic degenerative mitral valve disease also indicated that this compound-treated dogs had a significantly lower adverse heart failure outcome rate. vin.com While some earlier studies on ACE inhibitors showed benefits in prolonging survival in dogs with heart failure compared to placebo, more recent comparisons have favored this compound. vin.com Some research suggests that combining this compound with an ACE inhibitor might not provide significant additional survival benefits compared to this compound alone in certain cases of CHF. amazonaws.com However, the importance of comprehensive management, potentially including ACE inhibitors and other medications alongside this compound, for optimal outcomes in advanced heart failure is also recognized. mainlinevs.com

Comparisons between this compound and digoxin (B3395198) have also been conducted. mims.com One study comparing this compound to digoxin (in addition to conventional therapy including furosemide and enalapril) in dogs with DCM showed that the addition of this compound was associated with a significant improvement in heart failure class. nih.gov In this study, Doberman Pinschers treated with this compound had significantly longer survival times (median 329 days) compared to the placebo group (median 50 days), which also received standard therapy including digoxin and enalapril, while no significant survival effect was observed in English Cocker Spaniels. nih.gov Another short-term study comparing this compound to digoxin or placebo (in addition to conventional therapy including ACEi and furosemide) in dogs with CHF due to chronic degenerative mitral valve disease observed an early significant clinical improvement in dogs receiving this compound compared to those receiving digoxin or placebo. redalyc.org While digoxin has been a component of conventional heart failure therapy, studies directly comparing its efficacy to this compound as a primary inotropic agent, particularly in terms of survival benefit, have generally shown an advantage for this compound. vin.comredalyc.orgresearchgate.net

Diuretics

The use of this compound in conjunction with diuretics, such as furosemide, is a common practice in the management of canine congestive heart failure (CHF). fishersci.atfishersci.camims.comwikipedia.orgflybase.org Diuretics are administered to reduce edema and effusion associated with heart failure. fishersci.ca Studies evaluating multi-drug regimens for CHF often include a diuretic alongside this compound and other medications. wikipedia.orgflybase.orgwikipedia.org While the primary role of diuretics is to manage fluid accumulation, their concurrent use with this compound is part of a comprehensive approach to addressing the complex pathophysiology of heart failure. flybase.org

Spironolactone (B1682167)

Spironolactone, an aldosterone (B195564) antagonist, is another medication frequently used in combination with this compound in the treatment of heart failure in dogs. fishersci.camims.comwikipedia.orgflybase.org Spironolactone offers benefits beyond its mild potassium-sparing diuretic effect; it is also recognized for its ability to mitigate aldosterone-mediated myocardial fibrosis, which may contribute to slowing the progression of heart disease. fishersci.caflybase.org The combination of this compound with spironolactone, often alongside other therapies like ACE inhibitors and diuretics, is a recommended approach for managing CHF. flybase.org While interactions with potassium-sparing diuretics like spironolactone cannot be entirely ruled out, particularly regarding the risk of hyperkalemia, concurrent use in dogs with congestive heart failure has been reported without demonstrable adverse interactions in some contexts. mims.com

Clinical Outcomes in Specific Cardiac Conditions

Clinical research has extensively investigated the impact of this compound on specific cardiac conditions in dogs, providing valuable insights into its therapeutic efficacy. fishersci.atflybase.org

Myxomatous Mitral Valve Disease (MMVD)

Myxomatous mitral valve disease is a prevalent cause of heart failure in dogs, and this compound has demonstrated significant clinical benefits in managing this condition at different stages. fishersci.atfishersci.cawikipedia.orgflybase.org

The Evaluation of this compound In dogs with Cardiomegaly caused by preclinical myxomatous mitral valve disease (EPIC) study was a landmark clinical trial that investigated the effect of this compound in dogs with preclinical MMVD and cardiac enlargement (ACVIM Stage B2). The primary objective was to determine if this compound could delay the onset of CHF or cardiac-related death or euthanasia.

The EPIC study, a large randomized, multinational, multicenter, placebo-controlled trial involving 360 dogs, demonstrated a significant benefit of this compound in prolonging the preclinical period. The median time to the composite primary endpoint (onset of CHF, cardiac-related death, or euthanasia) was significantly longer in the this compound group compared to the placebo group.

| Group | Median Time to Primary Endpoint (days) | 95% Confidence Interval | P-value |

| This compound | 1228 | 856-NA | 0.0038 |

| Placebo | 766 | 667-875 |

| Group | Median Survival Time (days) | 95% Confidence Interval | P-value |

| This compound | 1059 | 952-NA | 0.012 |

| Placebo | 902 | 747-1061 |

The results of the EPIC study indicated that administration of this compound to dogs with MMVD and echocardiographic and radiographic evidence of cardiomegaly resulted in a prolongation of the preclinical period by approximately 15 months, representing a substantial clinical benefit. Furthermore, the study observed a reduction in heart size in dogs treated with this compound.

For dogs with symptomatic MMVD, characterized by the presence of CHF, this compound is indicated for the management of clinical signs. fishersci.atfishersci.cawikipedia.org Clinical trials comparing this compound to other treatments, such as ACE inhibitors, in dogs with symptomatic MMVD have shown favorable outcomes for this compound. fishersci.atuni.lu Studies have reported that this compound improves clinical signs, quality of life, and prolongs survival time in dogs with CHF secondary to MMVD. uni.lu For instance, one study comparing this compound with benazepril in dogs with CHF caused by MMVD found that dogs treated with this compound had a significantly longer survival time. Another study indicated that dogs receiving this compound were less likely to experience an adverse heart failure outcome compared to those receiving ramipril. The addition of this compound to conventional therapy has also been shown to increase the survival of dogs with CHF due to MMVD.

Pre-clinical MMVD (Stage B2)

Dilated Cardiomyopathy (DCM)

This compound is also indicated for the management of signs of CHF in dogs diagnosed with dilated cardiomyopathy. fishersci.atfishersci.cawikipedia.org Although large-scale clinical trials specifically on this compound monotherapy for DCM have been noted as limited in some earlier assessments, smaller studies and clinical experience suggest its benefit. Research, particularly in breeds predisposed to DCM like Doberman Pinschers, indicates that this compound can prolong survival time in dogs with heart failure due to this condition. Studies have also explored the use of this compound in the preclinical stage of DCM in Doberman Pinschers, with findings suggesting it can delay the onset of clinical signs of heart failure.

Symptomatic DCM

In dogs with symptomatic DCM, characterized by clinical signs of CHF such as pulmonary edema, with or without arrhythmias, this compound is indicated as part of the therapeutic regimen todaysveterinarypractice.comvin.com. Studies have shown that when added to conventional therapy, such as furosemide and benazepril, this compound can improve clinical status and increase survival times in dogs with symptomatic DCM todaysveterinarypractice.comvin.com. While some earlier studies on this compound's effect specifically in symptomatic DCM in various breeds were considered less convincing, its benefit in improving quality of life and survival in a population of different breeds and in Dobermans with symptomatic disease has been reported vin.comvin.com.

Effect on Quality of Life and Exercise Tolerance

This compound has been shown to have beneficial effects on both quality of life and exercise tolerance in patients with heart failure redalyc.orgnih.govresearchgate.netjheor.org. In a multicenter trial involving human patients with heart failure, this compound significantly increased exercise duration and peak VO2 compared to placebo nih.govresearchgate.net. Quality of life, as measured by the Minnesota Living With Heart Failure Questionnaire, also showed significant improvement in the this compound group nih.govresearchgate.net. Similar observations regarding improved quality of life have been reported by owners of dogs receiving this compound for heart disease vin.comredalyc.org. While one study (PICO trial) in human patients with chronic heart failure showed improved exercise capacity with this compound, it did not observe significant effects on oxygen consumption or quality of life jheor.orgbmj.com. However, other studies, including those in veterinary medicine, consistently highlight the positive impact of this compound on these parameters vin.comredalyc.orgnih.govresearchgate.net.

Table 1: Summary of Effects on Exercise Tolerance and Quality of Life

| Study Population | Outcome Measured | This compound Effect vs. Placebo/Control | Source |

| Human Heart Failure | Exercise Duration | Significantly Increased | nih.govresearchgate.net |

| Human Heart Failure | Peak VO2 | Significantly Increased | nih.govresearchgate.net |

| Human Heart Failure | Quality of Life | Significantly Improved | nih.govresearchgate.net |

| Canine Heart Disease | Quality of Life | Reported Improvement by Owners | vin.comredalyc.org |

| Human Chronic HF (PICO) | Exercise Capacity | Improved | bmj.com |

| Human Chronic HF (PICO) | Oxygen Consumption | No Significant Effect Observed | bmj.com |

| Human Chronic HF (PICO) | Quality of Life | No Significant Effect Observed | bmj.com |

Anesthetic Considerations and Hemodynamic Impact

The hemodynamic effects of this compound are relevant when considering its use in patients undergoing anesthesia. This compound is an inotropic and vasodilator drug without sympathomimetic effects preprints.orgresearchgate.net. Studies in healthy senior dogs undergoing general anesthesia have shown that intravenous administration of this compound improves cardiac function parameters, such as stroke volume and cardiac output, measured with an esophageal Doppler monitor preprints.orgresearchgate.netavma.org. It also led to a decrease in systemic vascular resistance avma.org. These effects were observed relatively quickly after administration preprints.orgresearchgate.net. Importantly, these studies reported no significant changes in blood pressure or heart rate with this compound administration during anesthesia in healthy senior dogs preprints.orgresearchgate.net. Pre-anesthetic administration of oral this compound in dogs under isoflurane (B1672236) anesthesia has also been shown to maintain cardiac systolic function and left ventricular myocardial contractility comparably to intravenous administration frontiersin.org. This suggests that this compound can be beneficial in maintaining cardiovascular stability during anesthesia, particularly in patients where compromised cardiac function is a concern frontiersin.orgpreprints.org. When managing anesthesia in dogs with mitral valve disease, continuing inotropes like this compound is generally recommended mynavas.org.